Succinonitrile

描述

Historical Context and Evolution of Academic Inquiry

The study of succinonitrile, chemically known as butanedinitrile, has a history rooted in the foundational advancements of organic chemistry. sciencemadness.org Its synthesis was first achieved through reactions such as the addition of hydrogen cyanide to acrylonitrile (B1666552) or the reaction of 1,2-dihaloethanes with alkali metal cyanides. sciencemadness.orgwikipedia.orggoogle.com Early research primarily focused on understanding its fundamental chemical and physical properties. nih.govnoaa.govchemicalbook.comsigmaaldrich.comchemicalbook.com

A pivotal moment in the academic inquiry of this compound was the discovery of its plastic crystal phase. acs.orgnih.govacs.orgicp.ac.ruresearchgate.net This phase, existing between -30°C and its melting point of 58°C, is characterized by molecules that possess rotational freedom while maintaining a long-range translational order. acs.orgnih.gov This unique solid-state property, where the material is highly diffusive and plastic, opened new avenues for its application, particularly as a solid-state solvent. icp.ac.ruacs.org

The evolution of this compound research has been marked by a shift from fundamental characterization to application-driven investigations. A significant body of research has explored its use as a precursor for the synthesis of 1,4-diaminobutane (B46682) (putrescine), a key monomer in the production of high-performance polyamides like Stanyl®. chemicalbook.comchemistryviews.org More recently, with the increasing demand for advanced energy storage solutions, the focus has heavily transitioned towards its role in electrochemistry. ornl.govresearchgate.netpolyu.edu.hknih.govsci-hub.semdpi.comchemicalbook.comnih.govresearchgate.netumn.edu

Interdisciplinary Significance in Contemporary Chemical Science

This compound's importance in modern chemical science is profoundly interdisciplinary, with its impact being most prominent at the intersection of materials science and electrochemistry. Its unique properties make it a versatile component in the development of next-generation energy storage devices, particularly solid-state batteries. acs.orgnih.govornl.govresearchgate.netpolyu.edu.hk

Materials Science and Electrochemistry:

The primary contemporary application of this compound is as a solid electrolyte or an electrolyte additive in lithium-ion batteries (LIBs) and sodium-metal batteries (SMBs). acs.orgornl.govresearchgate.netpolyu.edu.hknih.govmdpi.comnih.govumn.edu Its high dielectric constant and ability to dissolve a wide variety of salts make it an excellent medium for ionic conduction. icp.ac.rumdpi.com

Solid-State Electrolytes: In its plastic crystal phase, this compound can function as a solid electrolyte, offering high ionic conductivity at room temperature, often in the range of 10⁻⁴ to 10⁻³ S cm⁻¹. acs.orgnih.govacs.orgrsc.org This provides a safer alternative to conventional liquid electrolytes, which are often flammable and prone to leakage. acs.orgnih.gov

Electrolyte Additive: As an additive in polymer electrolytes, this compound enhances ionic conductivity and improves the mechanical properties of the electrolyte membrane. mdpi.comresearchgate.netresearchgate.net For instance, the addition of 5 wt.% this compound to a mixed organic/ionic liquid electrolyte was shown to increase the ionic conductivity from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature. nih.govmdpi.comumn.edu

High-Voltage Applications: this compound has been demonstrated to be an effective additive for high-voltage battery applications. It can widen the electrochemical stability window of the electrolyte to over 5V. ornl.govsci-hub.seresearchgate.net This is crucial for the stable operation of high-energy-density cathodes. Research has shown that adding a small amount of this compound to the electrolyte can significantly improve the capacity retention of high-voltage batteries. For example, the capacity retention of a LiNi0.5Co0.2Mn0.3O2/graphite full cell cycled to 4.4 V increased from 67.96% to 84.0% after 120 cycles with the addition of 0.5-wt% this compound. sci-hub.seresearchgate.net

Interfacial Stability: this compound participates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. This protective layer suppresses parasitic reactions between the electrolyte and the electrodes, leading to improved cycling stability and rate performance. ornl.govsci-hub.seresearchgate.net

The ongoing research into this compound-based electrolytes continues to focus on optimizing their properties through the incorporation of various polymers and nanoparticles, aiming to create safer, more efficient, and longer-lasting energy storage devices. acs.orgpolyu.edu.hkchemicalbook.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Butanedinitrile | nih.gov |

| CAS Number | 110-61-2 | nih.gov |

| Molecular Formula | C₄H₄N₂ | nih.gov |

| Molecular Weight | 80.09 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light brown waxy solid/crystals | nih.govnoaa.govchemicalbook.com |

| Melting Point | 50-57 °C | nih.govnoaa.govchemicalbook.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 265-267 °C | noaa.govchemicalbook.comsigmaaldrich.comchemicalbook.com |

| Density | 0.985 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Water Solubility | 50 to 126.9 g/L at 20-21°C | noaa.govchemicalbook.com |

| Vapor Pressure | 3 hPa at 100 °C; 8 hPa at 125 °C | chemicalbook.com |

| Flash Point | 132 °C | chemicalbook.com |

Electrochemical Properties of this compound-Based Electrolytes

| Electrolyte System | Ionic Conductivity (at Room Temperature) | Key Finding | Source(s) |

| This compound (SN) Plastic Crystal Electrolyte | 6.54 × 10⁻⁴ S cm⁻¹ | High room temperature ionic conductivity. | ornl.gov |

| 4 mol % LiBOB in this compound | Solid at room temperature, melts near 50°C | Showed excellent performance with a LiFePO₄ cathode. | researchgate.net |

| 0.4 mol/L LiTFSI in this compound | Up to 10⁻⁴ S/cm | Exhibits a plastic crystalline phase from -30 °C to 58 °C. | acs.orgnih.gov |

| PVdF-HFP/SN/ILs Gel Polymer Electrolytes | ~10⁻⁴–10⁻³ S cm⁻¹ | Mechanically stable and free-standing films. | acs.org |

| 60% EMI-TFSI 40% EC/DMC with 5 wt.% SN | ~26 mS·cm⁻¹ | Enhanced ionic conductivity compared to the system without SN. | nih.govmdpi.comumn.edu |

Structure

3D Structure

属性

IUPAC Name |

butanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFWCOBPZCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

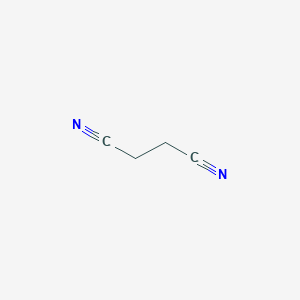

C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2, Array | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026059 | |

| Record name | Succinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinonitrile appears as colorless to light brown crystals. Colorless waxy solid melting at 57 °C. Highly toxic., Colorless, odorless, waxy solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS WAXY CRYSTALS., Colorless, odorless, waxy solid. [Note: Forms cyanide in the body.] | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

509 to 513 °F at 760 mmHg (NTP, 1992), 266 °C, Boiling point: 185 °C @ 60 mm Hg; 158-160 @ 20 mm Hg, 265 °C, 509 °F | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

270 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (closed cup), 270 °F | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, chloroform, dioxane; slightly soluble in ethanol, benzene, ether, carbon sulfide, In water, 126.9 g/L @ 20 °C, Solubility in water, g/100ml at 20 °C: 13, 13% | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.023 at 113 °F (NTP, 1992) - Denser than water; will sink, 0.9867 g/cu cm @ 60 °C, 1.02 g/cm³, 0.99 | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air=1), Relative vapor density (air = 1): 2.1 | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 392 °F (NTP, 1992), 0.00778 [mmHg], 1.0382 Pa (0.00778 mm Hg) @ 298.29 K (25.14 °C) (solid), (212 °F): 2 mmHg | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless waxy solid | |

CAS No. |

110-61-2 | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R479O92DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

135 to 136 °F (NTP, 1992), 54.5 °C, 54 °C, 134 °F | |

| Record name | SUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Fundamental Molecular Structure and Phase Behavior of Succinonitrile

Conformational Isomerism and Equilibria

The rotational freedom around the central carbon-carbon single bond in the succinonitrile molecule leads to the existence of conformational isomers. researchgate.netresearchgate.net The equilibrium between these conformers is sensitive to the physical state (gas, liquid, or solid) and external conditions such as temperature and pressure. acs.orgresearchgate.netresearchgate.net

This compound exists as two primary conformers: trans (also referred to as anti) and gauche. researchgate.netresearchgate.net These arise from the different relative positions of the two nitrile groups. researchgate.net The stability of these conformers is phase-dependent:

In the gas phase , the trans conformer is energetically more stable than the gauche conformer. researchgate.netresearchgate.net Computational studies suggest the trans form is more stable by approximately 0.65 to 1.01 kcal/mol, and at 170°C, the gas phase is composed of about 74% trans conformer. researchgate.netresearchgate.net

In the solid crystalline phase at low temperatures (below 230 K), the gauche conformer is more stable and is the only form present. acs.orgresearchgate.netresearchgate.net X-ray diffraction data indicate that in the solid phase, the gauche conformer is more stable by 0.36 kcal/mol. researchgate.net

Under high pressure , a conversion from the gauche to the trans conformation is observed. acs.orgfigshare.comacs.org At ambient temperature, the plastic-to-crystal phase transition induced by pressure (around 0.7 GPa) is accompanied by a conformational change to the trans form. acs.orgacs.org

The equilibrium between conformers is a dynamic process influenced by thermodynamic properties. researchgate.net As temperature decreases, the gauche conformer becomes the predominant isomer in the condensed phase due to the higher stability of the gauche unit cells. researchgate.netresearchgate.net

The conformational state of this compound molecules significantly impacts the material's bulk properties. The predominance of the trans conformer at high pressures is attributed to its smaller molar volume compared to the gauche form, which allows for more efficient molecular packing. researchgate.netresearchgate.netacs.org This pressure-induced transition results in a denser crystal structure. acs.org

Furthermore, the dielectric properties of this compound are strongly linked to its conformational composition. The static dielectric constant is primarily influenced by the contribution of the polar gauche conformers. researchgate.net The flexibility of the trans-gauche isomerism is also a critical factor in the material's application as a solid electrolyte, as it is intimately connected to the mechanism of lithium-ion hopping and conduction. rsc.org

Plastic Crystalline State Research

This compound is a well-known organic plastic crystal, a state of matter that is mesophasic between a true ordered solid and an isotropic liquid. acs.orgacs.org This phase is characterized by long-range positional order of the molecules on a crystal lattice, but with short-range orientational disorder. acs.org

The plastic crystalline phase of this compound exists over a broad temperature range, typically from around -30°C to its melting point of 58°C. acs.org This phase, also known as the β-phase, has a body-centered cubic (bcc) crystal structure. researchgate.net Molecules within this phase are highly disordered and contain a mix of both gauche and trans conformers. researchgate.net

Key characteristics of this compound in its plastic crystalline state include:

High Diffusivity and Plasticity : The material is soft, waxy, and can be easily deformed. nih.govnih.gov

High Dielectric Constant : The orientational freedom of the polar molecules results in a high static dielectric constant of 55 in the solid state. researchgate.netresearchgate.net

Solvating Power : It has the ability to dissolve a wide variety of salts, which has led to its extensive investigation as a matrix for solid-state electrolytes. acs.orgnih.govresearchgate.net When doped with salts, it can exhibit high ionic conductivity, reaching values of up to 3 mS cm⁻¹ at 25°C. nih.gov

This compound exhibits distinct phase transitions as a function of temperature. Upon cooling from the liquid phase, it first enters the plastic crystal (PC) phase before transforming into a more ordered, brittle crystalline (Cr) phase at a lower temperature. acs.org

The transition from the low-temperature, ordered crystalline state (α-phase) to the high-temperature plastic crystalline state (β-phase) is a reversible, first-order phase transition that occurs at approximately 233 K (-40°C). researchgate.netresearchgate.net The low-temperature α-phase is characterized by a monoclinic unit cell containing four gauche molecules. researchgate.netresearchgate.net

The transition from the plastic phase to the fully ordered crystalline phase is marked by a significant change in physical properties. This solid-solid phase transition involves the loss of molecular rotational freedom and a change in conformational composition. researchgate.net The transition from the α-phase to the β-phase upon heating is accompanied by an abrupt volume increase of 6.7%. researchgate.net

The thermodynamic parameters associated with these phase transitions have been studied using techniques like Differential Scanning Calorimetry (DSC).

Table 1: Thermodynamic Parameters of this compound Phase Transitions

| Transition | Temperature | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

|---|---|---|---|

| Plastic Crystal to Liquid | 319 K (46°C) | -3.59 kJ mol⁻¹ | -11.2 J K⁻¹ mol⁻¹ |

| Crystal to Plastic Crystal | 207 K (-66°C) | -5.59 kJ mol⁻¹ | -27.0 J K⁻¹ mol⁻¹ |

Data obtained from cooling process measurements. acs.org

Another study observed the endothermic solid-solid phase transition from the crystalline to the plastic crystalline state occurring in the range of -42°C to -30°C. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Temperature-Dependent Phase Transitions

Crystal-to-Crystal Phase Transitions

This compound undergoes a significant and reversible first-order phase transition at a specific temperature. The transformation is from a low-temperature, ordered crystalline state (α-phase) to a high-temperature, orientationally disordered state (β-phase) osti.gov. This solid-solid transition occurs at approximately 233 K (-40 °C) osti.govresearchgate.netacs.org.

Key characteristics of this transition include:

Reversibility: The change between the alpha and beta phases is fully reversible upon heating and cooling.

First-Order Nature: The transition is classified as first-order, which is characterized by a discontinuous change in properties like volume osti.gov.

Volume Change: Upon transitioning from the α-phase to the β-phase at 233 K, the crystal lattice experiences an abrupt and significant increase in volume of 6.7% osti.gov.

This transition marks the shift from a conventional, rigid crystal to a plastic crystal, a state where molecules maintain their lattice positions but gain rotational freedom.

Solid-State Structural Elucidation

The structures of this compound's solid phases have been determined using high-resolution in-situ powder X-ray diffraction, providing detailed insight into the molecular arrangements in both its ordered and disordered crystalline forms osti.govcambridge.org.

Alpha and Beta Crystalline Phases

This compound exists in two primary solid phases, designated as alpha (α) and beta (β), each with distinct structural properties.

Alpha (α) Phase: This is the stable, low-temperature phase found below 233 K osti.govresearchgate.net. It is a well-ordered crystalline structure where the this compound molecules are locked into a specific conformation. The structure is monoclinic, and all four molecules within the unit cell adopt a gauche conformation osti.govresearchgate.net.

Beta (β) Phase: Above the transition temperature of 233 K, this compound transforms into the β-phase, which is a plastic crystal osti.govcambridge.org. This phase is characterized by long-range positional order of the molecules on a crystal lattice, but lacks long-range orientational order. It is a highly disordered phase where the molecules can rotate, existing as a dynamic mixture of both gauche and trans conformers osti.govcambridge.org. This phase persists from 233 K up to the compound's melting point acs.orgresearchgate.net.

| Property | Alpha (α) Phase | Beta (β) Phase |

|---|---|---|

| Temperature Range | < 233 K | 233 K to Melting Point |

| Phase Type | Ordered Crystal | Plastic Crystal (Disordered) |

| Molecular Conformation | Exclusively gauche | Mixture of gauche and trans |

| Crystal System | Monoclinic | Cubic |

Body-Centered Cubic Arrangements

The high-temperature β-phase of this compound adopts a body-centered cubic (BCC) crystal structure osti.gov. This arrangement is a hallmark of many plastic crystals. The elucidation of this phase reveals that the centers of mass of the conformationally disordered this compound molecules are located at the points of a BCC lattice. The crystal structure belongs to the Im3m space group osti.gov. The orientational disorder of the molecules within this highly symmetric cubic lattice is a key factor contributing to its "plastic" nature, allowing the material to be easily deformed.

| Parameter | Alpha (α) Phase (at 173 K) | Beta (β) Phase |

|---|---|---|

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/a | Im3m |

| a (Å) | 5.8721 | - |

| b (Å) | 8.5878 | - |

| c (Å) | 9.1132 | - |

| α (°) | 90 | 90 |

| β (°) | 100.428 | 90 |

| γ (°) | 90 | 90 |

| Molecules per Unit Cell (Z) | 4 | - |

Computational Chemistry and Molecular Simulation Studies of Succinonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the molecular properties of succinonitrile (NC-CH₂-CH₂-CN). This theoretical approach allows for detailed analysis of the molecule's electronic structure, solvation behavior, and vibrational characteristics, providing insights that complement experimental findings.

Electronic Structure and Molecular Orbital Analysis

DFT calculations have been instrumental in characterizing the electronic structure of this compound, particularly its conformational isomers: trans and gauche. Studies have consistently shown that this compound exists as an equilibrium mixture of these two conformers. The trans conformer, which possesses C₂h symmetry, is generally found to be slightly lower in energy and therefore more stable than the gauche conformer, which has C₂ symmetry. scispace.comaip.org The energy difference between the two is small, on the order of 0.65 to 1.5 kcal/mol, depending on the level of theory and basis set used in the calculations. aip.orgrsc.org

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO-LUMO gap has been calculated, providing insights into its electronic properties. For instance, in a study of a silica/succinonitrile system, the HOMO-LUMO gap for the combined system was found to be 5.2534 eV. rsc.org

Mulliken population analysis, another tool used in conjunction with DFT, helps in understanding the partial charge distribution over the atoms within the molecule. This analysis has been used to study the bonding characteristics of both the trans and gauche conformers of this compound. rsc.org

Table 1: Calculated Energies and Properties of this compound Conformers

| Property | trans Conformer | gauche Conformer | Method/Basis Set | Reference |

| Relative Energy | 0.00 kcal/mol | 0.65 kcal/mol | CCSD/6-311G+(d) | aip.org |

| Relative Energy | 0.00 kcal/mol | 1.01 kcal/mol | M06/aug-cc-pVDZ | aip.org |

| Relative Energy | More stable | Less stable by 1.5(3) kcal/mol | Electron Diffraction (Expt.) | rsc.org |

| Gas Phase Abundance | 64.4% | 35.6% | Population Analysis | aip.org |

Note: This table is populated with representative data from the cited literature. Actual values may vary depending on the specific computational methods employed.

Solvation Structure Characterization

DFT calculations are crucial for understanding how this compound interacts with other molecules and ions in a solution, a key aspect for its application in electrolytes. When used as a solvent in lithium-ion batteries, the solvation of lithium ions (Li⁺) by this compound molecules is of particular interest.

Studies combining experimental techniques with DFT calculations have elucidated the coordination of Li⁺ ions by this compound. It has been found that the CN stretch of this compound molecules bound to a Li⁺ ion has a distinct vibrational frequency compared to unbound molecules (2276 cm⁻¹ vs. 2253 cm⁻¹). researchgate.netaip.org This difference allows for the characterization of the solvation shell around the lithium ion.

DFT calculations have been used to model the structures of Li⁺-succinonitrile complexes. These calculations help determine the number of this compound molecules in the primary solvation sheath of the Li⁺ ion and the preferred binding conformations. For example, in LiBF₄-succinonitrile solutions, it has been determined that the dissociated Li⁺ ion is bound by 2 or 3 solvent molecules. researchgate.netdntb.gov.ua The calculations also consider the conformational state of the coordinating this compound molecules, with both gauche and trans conformers being involved in the solvation structure. researchgate.net The binding energy of different Li⁺-(SN)n clusters can be calculated to determine the most stable solvation structures. researchgate.net

Vibrational Spectra Prediction and Assignment

DFT calculations are widely used to predict and assign the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical calculations have been performed for both the trans and gauche conformers. scispace.comrsc.org The calculated vibrational frequencies and intensities for each conformer can be compared with experimental spectra to confirm their presence in a sample.

These theoretical studies provide a detailed assignment of the fundamental vibrational modes of the molecule, such as C-H stretching, CH₂ bending, C-C stretching, and C≡N stretching. scispace.com The calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G*. scispace.comaip.org The predicted spectra for the individual conformers and their equilibrium mixture can be plotted and compared with experimental FTIR and FT-Raman spectra. scispace.comrsc.org This comparison is essential for a complete understanding of the molecule's vibrational behavior and for interpreting experimental spectroscopic data. For instance, DFT has been used to analyze the vibrational modes in systems containing this compound and silicon dioxide (SiO₂). rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering invaluable insights into the structural and dynamic properties of this compound, particularly in its condensed phases.

Structural and Dynamical Properties

MD simulations have been extensively used to study this compound in its plastic crystalline and liquid phases. aip.orgresearchgate.net In its plastic phase, which exists at room temperature, this compound exhibits a body-centered cubic (bcc) lattice structure with significant orientational disorder. aip.orgupc.edu

Simulations have revealed that this compound molecules predominantly adopt the gauche conformation, which has a longer lifetime than the trans conformer. aip.orgresearchgate.net The dynamic interchange between the gauche and trans conformers is a key feature of the molecular motion in the plastic phase. upc.eduresearchgate.net The internal motions, such as torsional and bending angles, are sensitive to the conformational state, with these motions being notably faster for the trans conformers. aip.orgresearchgate.net

Radial distribution functions calculated from MD simulations provide information about the local structure and arrangement of molecules. aip.orgresearchgate.net These have confirmed the bcc arrangement in the plastic phase and the transition to a more disordered state upon melting into the liquid phase. aip.orgresearchgate.net Furthermore, simulations have shown pronounced directional preferences for the methylene (B1212753) bonds along the diagonals of the simulation box in the plastic phase. aip.orgresearchgate.net

Table 2: Conformational Lifetimes from MD Simulations

| Conformer | Lifetime (ps) at 260 K | Lifetime (ps) at 298 K | Lifetime (ps) at 340 K (liquid) | Reference |

| gauche | 2.8 | 2.1 | 1.4 | researchgate.net |

| trans | 1.1 | 0.9 | 0.7 | researchgate.net |

Note: This table presents example data from the cited literature to illustrate the trend of decreasing conformational lifetimes with increasing temperature.

Ion Transport Mechanisms at the Molecular Level

MD simulations have been crucial in unraveling the mechanisms of ion transport in this compound-based electrolytes, which is vital for their application in batteries. scispace.comrsc.org In these systems, this compound acts as a solid solvent for lithium salts.

Simulations of this compound with dissolved lithium salts, such as LiTFSI or Li(FSA)₂, have shown that the transport of lithium ions is intricately linked to the dynamics of the this compound molecules. scispace.comrsc.org One proposed mechanism for Li⁺ conduction involves the presence of Li-ion vacancies in the crystal lattice. rsc.orgrsc.org The movement of a Li⁺ ion into an adjacent vacancy is facilitated by the conformational changes of the surrounding this compound molecules. rsc.orgrsc.org

Specifically, a "paddle-wheel" or "swing" motion has been described, where a this compound molecule near a vacancy changes its conformation (e.g., from gauche to trans), creating a favorable electronegative region and then physically carrying the adjacent Li⁺ ion into the vacant site. rsc.orgrsc.org This highlights that Li⁺ diffusion is not a simple hopping process but is strongly coupled to the isomerism of the this compound molecules. rsc.org The activation energy for this Li-ion conduction has been calculated from MD simulations and found to be in good agreement with experimental values, supporting the proposed mechanism. rsc.orgrsc.org

In polymer-based electrolytes containing this compound, MD simulations have shown that this compound increases the diffusivity of ions. scispace.comresearchgate.netaip.org The transport of Li⁺ ions in these complex systems is influenced by both the ion-pair relaxation timescales and the segmental dynamics of the polymer chains. scispace.comresearchgate.net

Dielectric Properties and Conformational Contribution

Molecular dynamics simulations have been instrumental in elucidating the dielectric properties of this compound, particularly the significant role of its conformational isomers: gauche and trans. The static dielectric constant of this compound is notably high, a characteristic that is primarily attributed to the contribution of the gauche conformers. researchgate.netaip.orgaip.orgnih.gov This is because the trans conformer, due to its symmetry, possesses no net dipole moment, while the gauche conformer has a significant dipole moment.

The influence of the conformational state on the dielectric properties is a key finding from computational studies. The total dipole moment of the system, from which the static dielectric constant is derived, is overwhelmingly influenced by the orientation and population of the gauche conformers. researchgate.netaip.orgaip.orgnih.gov Furthermore, the calculation of the distance-dependent Kirkwood factor in simulations has indicated an antiparallel alignment of molecular dipoles at short distances. researchgate.netaip.orgaip.orgnih.gov

The conformational landscape of this compound is also influenced by its phase. It undergoes a reversible phase transition at 233 K, shifting from a low-temperature α-phase, which has a monoclinic unit cell containing four gauche conformers, to the body-centered cubic β-phase. aip.org

Table 1: Conformational Contribution to Dielectric Properties of this compound

| Property | Key Finding | Source |

| Primary Contributor to Dielectric Constant | The gauche conformer is the primary contributor to the high static dielectric constant. | researchgate.netaip.orgaip.orgnih.gov |

| Dominant Conformation | This compound molecules predominantly adopt the gauche conformation. | researchgate.netaip.orgaip.orgnih.gov |

| Static Dielectric Constant (ε) | Approximately 55 at 25°C in the solid state. | aip.orgicp.ac.ru |

| Dipole Moment of Conformers | The trans conformer has no net dipole moment, while the gauche conformer has a significant dipole moment. | unifi.it |

| Short-Range Order | Simulations show antiparallel alignment of dipoles at short distances. | researchgate.netaip.orgaip.orgnih.gov |

Relaxation Phenomena and Timescales

Simulations have identified multiple distinct relaxation regimes with different timescales. aip.org A very fast relaxation, with a time constant of less than 1 picosecond (ps), is attributed to overdamped librational and torsional vibrations. aip.org An intermediate, faster decay on the order of a few picoseconds (e.g., 3–4 ps) is associated with the spinning motion of the trans conformers around their long inertia axis. aip.org A slower, diffusive regime with a timescale of approximately 20–30 ps is linked to molecular tumbling motions and the isomerization between trans and gauche conformers. aip.org

Time-resolved optical Kerr effect (OKE) experiments, complemented by computer simulations, have further elucidated these relaxation processes. unifi.itresearchgate.net These studies have identified three distinct non-instantaneous contributions to the signal time profile. unifi.itresearchgate.net The fastest is a subpicosecond decay due to the relaxation of damped librational and torsional vibrations. unifi.itresearchgate.net An intermediate decay, ranging from 4 ps to 30 ps depending on temperature, is assigned to the rotation of trans molecules. unifi.itresearchgate.net The slowest decay, varying from 28 ps to 190 ps, is primarily attributed to the rotational motions of the gauche molecules. researchgate.net

Quasielastic neutron scattering (QENS) studies have also observed localized relaxations on the order of 100 ps at 245 K. researchgate.net At 240 K, three distinct relaxation times of approximately 1.7 ps, 17 ps, and 140 ps have been identified, which can be described by a model involving a single molecule undergoing all possible conformations. acs.org

Table 2: Relaxation Timescales in this compound

| Relaxation Process | Timescale | Method of Observation | Source |

| Overdamped librations and torsional vibrations | < 1 ps | Molecular Dynamics Simulation | aip.org |

| Spinning motion of trans conformers | 3–4 ps | Molecular Dynamics Simulation | aip.org |

| Molecular tumbling and trans-gauche isomerization | 20–30 ps | Molecular Dynamics Simulation | aip.org |

| Damped librational and torsional vibrations | Subpicosecond | Optical Kerr Effect | unifi.itresearchgate.net |

| Rotation of trans molecules | 4–30 ps (temperature dependent) | Optical Kerr Effect | unifi.itresearchgate.net |

| Rotational motions of gauche molecules | 28–190 ps (temperature dependent) | Optical Kerr Effect | researchgate.net |

| Localized relaxations | ~100 ps at 245 K | Quasielastic Neutron Scattering | researchgate.net |

| Localized dynamics | 1.7 ps, 17 ps, 140 ps at 240 K | Quasielastic Neutron Scattering | acs.org |

Succinonitrile in Advanced Energy Storage Systems

Plastic Crystal Electrolytes for Solid-State Batteries

Succinonitrile stands out as a promising material for all-solid-state batteries due to its existence as a plastic crystal over a wide temperature range, from -30°C to its melting point of 58°C. acs.orgnih.gov In this phase, the molecules maintain long-range positional order like a solid, but possess dynamic rotational disorder. This unique state allows for high ionic conductivity, reaching up to 10⁻⁴ S/cm at room temperature when doped with a lithium salt, a value that is orders of magnitude higher than typical polymer electrolytes. acs.orgnih.govresearchgate.net This combination of solid-like mechanical properties and liquid-like ionic mobility makes this compound-based plastic crystal electrolytes (PCEs) a compelling alternative to traditional liquid electrolytes, which often pose safety risks due to leakage and flammability. nih.gov

Ionic Conductivity Mechanisms in Neat this compound-Based Systems

The high ionic conductivity in this compound-based systems is intrinsically linked to its molecular dynamics. The rotational freedom of the this compound molecules in the plastic crystal phase creates transient pathways for ion movement. Molecular dynamics simulations have revealed that the movement of lithium ions is closely coupled with the conformational changes of the this compound molecules, specifically the trans-gauche isomerism. researchgate.netrsc.org

A key mechanism proposed for ion transport is the "revolving-door" or paddle-wheel mechanism. arxiv.org In this model, the rotation of the highly polar this compound molecules facilitates the hopping of lithium ions from one coordination site to the next. Furthermore, the presence of vacancies within the crystal lattice is crucial. Atomistic simulations have shown that stable lithium-ion vacancies can exist, creating one-dimensional hopping pathways for the ions. rsc.org The movement of this compound molecules at these vacancy sites plays a direct role in ion transport; one molecule can create an electronegative region while another swings to carry an adjacent lithium ion to this new site. rsc.org This cooperative motion results in an exceptionally low activation energy for ion conduction, contributing to the high conductivity observed even at room temperature. rsc.org

Lithium Salt Doping Strategies and their Impact on Ionic Transport

The type of lithium salt used has a profound effect on the electrolyte's properties. Salts with large anions and delocalized negative charge, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are often preferred because they tend to have weaker interactions with the lithium cation, leading to better dissociation. researchgate.net Other salts like lithium perchlorate (B79767) (LiClO₄) and lithium bis(oxalate)borate (LiBOB) have also been extensively studied. researchgate.netresearchgate.net

The concentration of the lithium salt is a critical factor that needs to be optimized. Generally, as the salt concentration increases, the number of charge carriers increases, leading to higher ionic conductivity. However, this trend holds only up to a certain point. Beyond an optimal concentration, the ionic conductivity begins to decrease. researchgate.net This is because at higher concentrations, ion aggregation becomes more prevalent, which hinders ionic mobility. For instance, in a study of this compound doped with LiTFSI, the highest ionic conductivity was achieved at a specific molar ratio, with further increases in salt content leading to a drop in conductivity.

| Lithium Salt | Concentration | Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|

| LiTFSI | 0.4 mol/L | 1.0 x 10-4 | acs.orgnih.gov |

| LiBOB | 4 mol % | ~1.0 x 10-4 | researchgate.net |

| LiTFSI | 5 mol % | 3.0 x 10-3 | researchgate.net |

| LiPF6 | Not Specified | 1.4 x 10-4 | researchgate.net |

The efficiency of ionic transport in this compound electrolytes is heavily dependent on the degree of salt dissociation and the extent of ion aggregation. This compound's high polarity is advantageous for dissolving lithium salts. researchgate.net However, complete dissociation is not always achieved, and the formation of ion pairs and larger aggregates can significantly reduce the number of mobile charge carriers.

Studies using infrared spectroscopy have shown that the degree of dissociation can vary significantly with the type of anion. For example, in a 0.5 mol kg⁻¹ LiClO₄–SN solution at 80 °C, the salt dissociation ratio can be as high as 90% ± 10%. rsc.org In contrast, for a LiBF₄–SN solution of the same concentration and at the same temperature, the dissociation is lower, around 60% ± 10%. rsc.org At higher salt concentrations, the formation of ion clusters becomes more pronounced, leading to a decrease in ionic mobility. researchgate.net This is because the movement of larger, neutral or even negatively charged clusters is much slower than that of individual lithium ions. researchgate.net The balance between providing a sufficient number of charge carriers and minimizing ion aggregation is therefore crucial in designing highly conductive this compound-based electrolytes.

This compound as a Functional Electrolyte Additive

Beyond its use as the primary matrix in plastic crystal electrolytes, this compound has found a significant role as a functional additive in other electrolyte systems, most notably in solid polymer electrolytes (SPEs).

Enhancement of Ionic Conductivity in Polymer Electrolytes

Solid polymer electrolytes, commonly based on poly(ethylene oxide) (PEO), suffer from low ionic conductivity at room temperature due to their semi-crystalline nature. The addition of this compound as a plasticizer can significantly enhance their performance. researchgate.netresearchgate.net this compound works in several ways to improve ionic conductivity. Firstly, it disrupts the crystalline structure of the polymer matrix, increasing the amorphous phase content where ion transport primarily occurs. researchgate.net Secondly, its high polarity aids in the dissolution of lithium salts, increasing the concentration of free charge carriers. researchgate.net

Research has shown that incorporating this compound into PEO-based electrolytes can lead to a substantial increase in ionic conductivity. For example, adding just 7 wt.% of this compound to a PEO-NaClO₄ electrolyte increased the room temperature ionic conductivity by an order of magnitude, reaching 1.13 × 10⁻⁵ S cm⁻¹. researchgate.net In another study, the addition of 5 wt.% this compound to a mixed organic/ionic liquid electrolyte enhanced the room temperature ionic conductivity from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹. mdpi.comnih.gov This enhancement is attributed to the combined effects of increased charge carrier concentration and improved segmental motion of the polymer chains, which facilitates ion mobility. researchgate.net Molecular dynamics simulations have confirmed that this compound increases the diffusivities of ions in PEO-based electrolytes. aip.orgarxiv.orgelsevierpure.com

| Polymer System | SN Concentration (wt.%) | Ionic Conductivity (S/cm) at Room Temp. | Reference |

|---|---|---|---|

| PEO-NaClO₄ | 7% | 1.13 x 10-5 | researchgate.net |

| i-carrageenan/LiClO₄ | 0.3 wt% added to optimized electrolyte | 3.33 x 10-3 | researchgate.net |

| 60% EMI-TFSI 40% EC/DMC MOILE | 5% | 2.6 x 10-2 (26 mS·cm⁻¹) | mdpi.comnih.gov |

Improvement of Electrochemical Stability Window

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that dictates the choice of high-voltage cathode materials and, ultimately, the energy density of a battery. This compound has been identified as a key additive for widening this window. worldscientific.commdpi.com Its high oxidative stability, attributed to the strong electron-withdrawing nature of its nitrile groups (-CN), makes it resistant to decomposition at high potentials. mdpi.comresearchgate.net

When added to conventional carbonate-based or polymer electrolytes, SN can extend the anodic stability limit. For example, in a PEO-based composite solid electrolyte, the addition of 6 wt.% SN was found to increase the decomposition voltage from 4.83 V to 5.26 V. worldscientific.com Similarly, adding SN to liquid electrolytes has been shown to broaden the oxidation electrochemical window, which is crucial for the stable operation of high-voltage cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) and LiNi₀.₅Mn₁.₅O₄ (LNMO). worldscientific.commdpi.commdpi.com This enhancement allows the battery to be charged to higher voltages without causing rapid electrolyte degradation, thereby unlocking the full capacity of high-energy cathode materials. worldscientific.com In some systems, an in-situ polymerized electrolyte containing SN has demonstrated remarkable oxidation stability up to 5.4 V vs Li/Li⁺. ornl.gov

Mitigation of Thermal Runaway in Liquid Electrolytes

Safety is a paramount concern in lithium-ion batteries, with thermal runaway being a critical failure mode. Thermal runaway is a chain reaction of exothermic events, often initiated by overheating or short-circuiting, that can lead to fire and explosion. researchgate.net this compound has been investigated as an additive to improve the thermal stability of conventional liquid electrolytes, which are typically composed of flammable organic carbonates. researchgate.net

The introduction of SN into an ethylene (B1197577) carbonate (EC)-based electrolyte can significantly enhance safety characteristics. Research has shown that SN can suppress parasitic reactions between the charged cathode (like LiCoO₂) and the liquid electrolyte at elevated temperatures. mdpi.com This is achieved because the nitrogen in the nitrile group can interact with the electrode surface, forming a protective layer. mdpi.com This leads to several safety benefits:

Reduced Gas Generation: The amount of gas emitted at high temperatures is lowered. researchgate.net

Increased Onset Temperature: The temperature at which exothermic reactions begin is raised. researchgate.net

Decreased Exothermic Heat: The total amount of heat released during thermal events is reduced. researchgate.net

Furthermore, combining SN with other additives like fluoroethylene carbonate (FEC) can create electrolytes with good thermal stability and non-flammability. nih.govacs.org Soft-package cells using an SN-based electrolyte have been shown to withstand harsh conditions, such as being held at 120°C for 30 minutes without gas emission, and retaining a significant portion of their capacity, a stark contrast to cells with traditional electrolytes. nih.govacs.org

Electrode-Electrolyte Interfacial Phenomena

The interface between the electrode and the electrolyte is where all electrochemical reactions occur, and its properties are decisive for battery performance, longevity, and safety. This compound plays a significant role in modulating these interfaces.

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. youtube.com It is formed from the decomposition products of the electrolyte and is essential for stable battery operation, as it allows Li⁺ ions to pass through while blocking electrons, thus preventing continuous electrolyte reduction. youtube.comcomsol.com

The composition and stability of the SEI are heavily influenced by the electrolyte formulation. This compound, often in combination with other additives like fluoroethylene carbonate (FEC), contributes to the formation of a more stable and effective SEI. nih.govnih.gov The nitrile groups in SN and the fluorine in FEC can participate in the reductive decomposition at the anode surface. This leads to a compact, smooth, and robust SEI layer. nih.govacs.org A stable SEI is crucial for:

Preventing Side Reactions: It physically separates the anode from the electrolyte, minimizing continuous decomposition and consumption of lithium. rsc.orgresearchgate.net